molecular formula C10H14O2Si B14113959 (4-Hydroxyphenyl)(trimethylsilyl)methanone

(4-Hydroxyphenyl)(trimethylsilyl)methanone

Cat. No.: B14113959
M. Wt: 194.30 g/mol
InChI Key: AHBXLMJNEBUZRE-UHFFFAOYSA-N
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Description

(4-Hydroxyphenyl)(trimethylsilyl)methanone is an organic compound with the molecular formula C10H14O2Si. It is a yellow to pale yellow oil and is known for its applications in various chemical reactions and research fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Hydroxyphenyl)(trimethylsilyl)methanone typically involves the reaction of 4-hydroxybenzophenone with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the silyl chloride .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional purification steps such as distillation or recrystallization to achieve the desired product purity .

Chemical Reactions Analysis

Types of Reactions

(4-Hydroxyphenyl)(trimethylsilyl)methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

(4-Hydroxyphenyl)(trimethylsilyl)methanone is utilized in several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in click chemistry.

    Biology: Employed in the synthesis of chemical probes for studying biological targets.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Applied in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-Hydroxyphenyl)(trimethylsilyl)methanone involves its ability to undergo various chemical transformations. The hydroxyl group can participate in hydrogen bonding and other interactions, while the trimethylsilyl group can be used to protect the hydroxyl group during reactions. The compound can also act as a precursor to more complex molecules through its reactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Hydroxyphenyl)(trimethylsilyl)methanone is unique due to the presence of the trimethylsilyl group, which provides distinct reactivity and protection for the hydroxyl group. This makes it a valuable intermediate in organic synthesis and chemical research .

Properties

Molecular Formula

C10H14O2Si

Molecular Weight

194.30 g/mol

IUPAC Name

(4-hydroxyphenyl)-trimethylsilylmethanone

InChI

InChI=1S/C10H14O2Si/c1-13(2,3)10(12)8-4-6-9(11)7-5-8/h4-7,11H,1-3H3

InChI Key

AHBXLMJNEBUZRE-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C(=O)C1=CC=C(C=C1)O

Origin of Product

United States

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